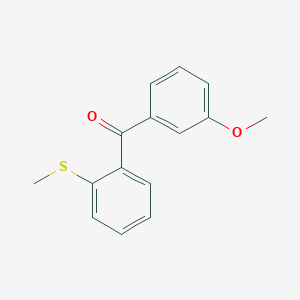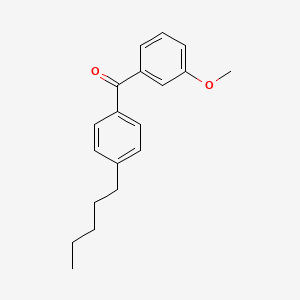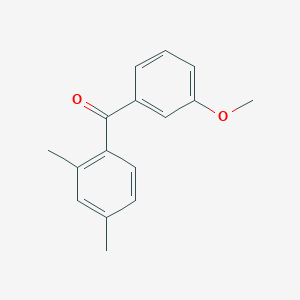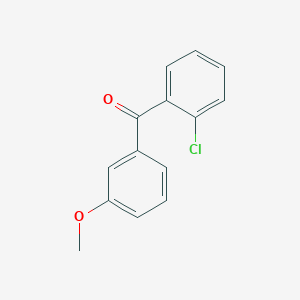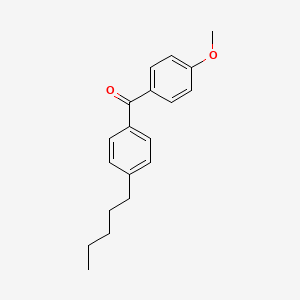
4,6-Difluorooxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluorooxindole, also known as 4,6-DFI, is a synthetic organic compound with the molecular formula C8H5F2NO . It is widely used in chemical and biological research.
Molecular Structure Analysis
The molecular structure of 4,6-Difluorooxindole consists of a heterocyclic indole ring with two fluorine atoms attached at the 4 and 6 positions . The molecular weight is 169.13 g/mol .Physical And Chemical Properties Analysis
4,6-Difluorooxindole has a predicted boiling point of 264.9±40.0 °C and a predicted density of 1.415±0.06 g/cm3 . It also has a predicted pKa of 12.24±0.20 . The compound is stable under normal temperatures and pressures but should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
De Novo Synthesis of Difluorooxindole Ring System
- Field : Organic Chemistry
- Application : The synthesis of the difluorooxindole ring system is of interest in organic chemistry .
- Methods : The synthesis was carried out under free radical conditions. When BrettPhos (L6) was employed as the ligand, difluorinated oxindole 2a was isolated in high yield (78%, entry 6) .
- Results : The use of other monophosphine ligands, as well as bidentate, were more effective, but still only provided the desired oxindole in low to moderate yields .
-
Transition Metal-Free Photochemical C–F Activation for the Preparation of Difluorinated-Oxindole Derivatives
- Field : Organic Chemistry
- Application : The development of strategies for single and selective C–F bond activation represents an important avenue to overcome limitations in the synthesis of valuable fluorine-containing compounds .
- Methods : A straightforward and mechanistically distinct pathway to generate gem-difluoromethyl radicals and their installation onto N-arylmethacrylamides for the preparation of valuable difluorinated oxindole derivatives .
- Results : The use of a readily available benzenethiol as a photocatalyst under open-to-air conditions was developed, demonstrating the facile multigram preparation of the targeted fluorinated molecules .
-
Synthetic Strategies for 3,6-Substituted Carbazole-Based Polymers and Their Opto-Electronic Applications
- Field : Polymer Chemistry and Optoelectronics
- Application : Polymers containing carbazole substituents are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity .
- Methods : The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers .
- Results : This comprehensive review delves into the burgeoning field of 3,6-substituted carbazole-based polymers and their crucial role in advancing optoelectronic applications .
-
Catalytic Oxidative Desulfurization of a 4,6-DMDBT Containing Model
- Field : Chemical Engineering
- Application : The reaction of 4,6-DMDBT in the presence of H2O2 led to the formation of the corresponding sulfoxide and sulfone .
- Methods : The formation of superoxide and free ˙OH and ˙OOH radicals upon the decomposition of H2O2 on the carbocatalyst surface .
- Results : These results can boost the research activities and exploitation of activated porous .
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-difluoro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFYSTJIJULFHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2F)F)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611946 |
Source


|
| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluorooxindole | |
CAS RN |
247564-57-4 |
Source


|
| Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358963.png)
![cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358967.png)
![cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358968.png)
![cis-4-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358969.png)
![cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358970.png)
![cis-4-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358971.png)
![cis-4-[2-Oxo-2-(2-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358972.png)

